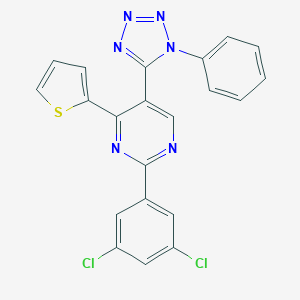![molecular formula C21H26N2OS B258204 N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide, commonly known as TTT-3002, is a novel compound that has been developed for scientific research purposes. It belongs to the class of benzothienopyridines and has shown potential in various studies for its ability to target specific receptors in the central nervous system.
作用機序
TTT-3002 acts as a positive allosteric modulator of the α7nAChR, which means that it enhances the activity of the receptor in response to the binding of its endogenous ligand, acetylcholine. This results in increased calcium influx and neurotransmitter release, which leads to improved cognitive function and reduced inflammation in the brain. TTT-3002 has also been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
TTT-3002 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. TTT-3002 has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, TTT-3002 has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the α7nAChR.
実験室実験の利点と制限
One of the main advantages of TTT-3002 for lab experiments is its high affinity and selectivity for the α7nAChR, which allows for specific targeting of this receptor. TTT-3002 is also relatively easy to synthesize and has been optimized for large-scale production. However, one limitation of TTT-3002 is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of TTT-3002. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs of TTT-3002 with improved pharmacokinetic properties and selectivity for the α7nAChR. Additionally, further research is needed to fully understand the mechanism of action of TTT-3002 and its potential therapeutic applications in various neurological and psychiatric disorders.
合成法
The synthesis of TTT-3002 involves a multi-step process that begins with the reaction of 2-aminothiophenol with 2-bromo-6-methylpyridine to form the intermediate compound 2-(6-methylpyridin-2-ylthio)aniline. This intermediate is then reacted with N-(pyrrolidin-1-yl)methanesulfonamide to form the final product, TTT-3002. The synthesis method is relatively simple and has been optimized for large-scale production.
科学的研究の応用
TTT-3002 has been extensively studied for its potential use in various scientific research applications. It has been shown to have high affinity and selectivity for the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is involved in various physiological and pathological processes. TTT-3002 has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to enhance cognitive function and reduce inflammation in the brain.
特性
製品名 |
N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide |
|---|---|
分子式 |
C21H26N2OS |
分子量 |
354.5 g/mol |
IUPAC名 |
N-[6-methyl-3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C21H26N2OS/c1-15-9-10-17-18(14-23-11-5-6-12-23)21(25-19(17)13-15)22-20(24)16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-14H2,1H3,(H,22,24) |
InChIキー |
AFCYYXJVKMRVHD-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2CN3CCCC3)NC(=O)C4=CC=CC=C4 |
正規SMILES |
CC1CCC2=C(C1)SC(=C2CN3CCCC3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)




![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)

![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)